

# **Application Notes: Protocol for Dissolving Infigratinib Phosphate for In Vivo Studies**

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Compound of Interest		
Compound Name:	Infigratinib Phosphate	
Cat. No.:	B608101	Get Quote

#### **Abstract**

Infigratinib phosphate is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family, particularly FGFR1, FGFR2, and FGFR3.[1][2][3] Due to its low and pH-dependent solubility, developing a consistent and effective dissolution protocol is critical for achieving reliable and reproducible results in preclinical in vivo studies.[4][5] These application notes provide detailed protocols for the preparation of Infigratinib Phosphate for oral and intravenous administration in animal models, along with a summary of tested vehicle formulations.

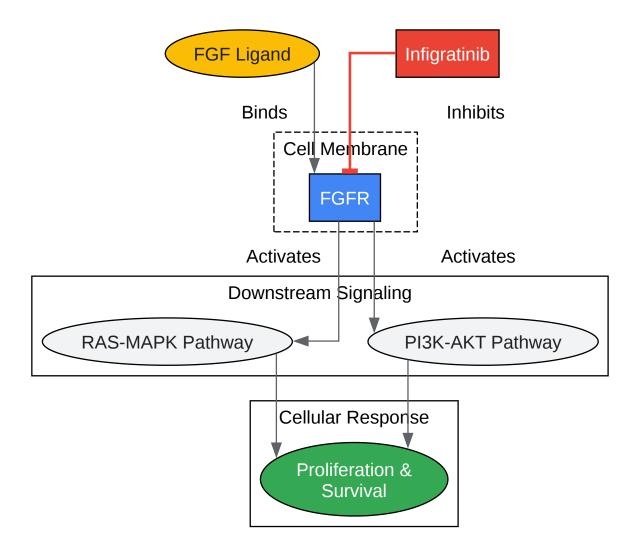
## **Introduction to Infigratinib Phosphate**

Infigratinib is an orally bioavailable, ATP-competitive tyrosine kinase inhibitor that targets the FGFR signaling pathway, which is crucial in cell proliferation, differentiation, and angiogenesis. [6][7] Dysregulation of this pathway is implicated in various cancers. The phosphate salt form of Infigratinib is used in research and clinical settings.[3][5] Its efficacy in preclinical models depends heavily on the formulation, which must overcome its poor aqueous solubility to ensure adequate bioavailability for the desired exposure.[5] These protocols are designed for researchers in oncology, drug development, and pharmacology to prepare **Infigratinib Phosphate** for in vivo evaluation.

## FGFR Signaling Pathway and Infigratinib's Mechanism of Action



The diagram below illustrates a simplified FGFR signaling cascade. Fibroblast growth factors (FGFs) bind to and activate FGFRs, leading to the activation of downstream pathways like RAS-MAPK and PI3K-AKT, which promote cell proliferation and survival. Infigratinib acts as a kinase inhibitor, blocking this signaling cascade.



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Caption: Infigratinib inhibits the FGFR kinase, blocking downstream signaling.

### **In Vivo Formulation Summary**

Successful in vivo studies require stable and homogenous formulations. Several vehicles have been successfully used to administer **Infigratinib Phosphate** in mice and rats. The choice of



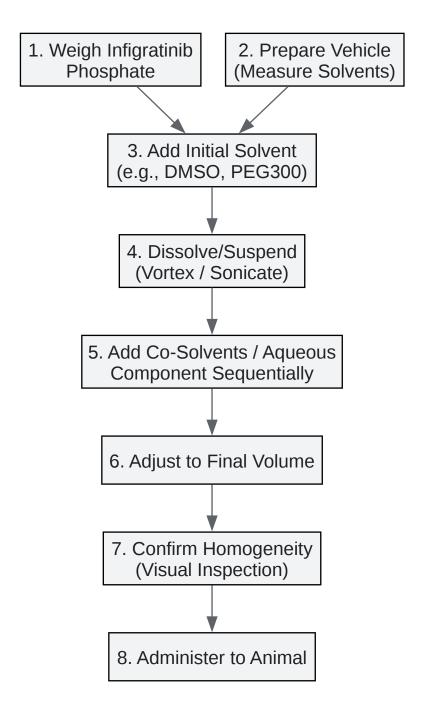
vehicle depends on the desired administration route, dose, and whether a solution or suspension is acceptable.

Administratio n Route	Species	Vehicle Composition	Achieved Concentratio n / Dose	Formulation Type	Reference
Oral Gavage	Mouse	PEG300 / D5W (2:1, v/v)	10 and 30 mg/kg	Suspension	[1]
Oral Gavage	Rat	Acetic acid- acetate buffer (pH 4.6) / PEG300 (1:1, v/v)	5, 10, and 15 mg/kg	Solution	[1]
Oral Gavage	General	50% PEG300 / 50% Saline	25 mg/mL (Requires sonication)	Suspension	[1]
Oral Gavage	General	5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline	Example working concentration : 2 mg/mL	Solution	[2]
Oral Gavage	General	5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH <sub>2</sub> O	Example working concentration : 5 mg/mL	Solution	[3]
Intravenous	Mouse	NMP / PEG200 (1:9, v/v)	5 mg/kg	Solution	[1][2]

## **Experimental Workflow for Formulation Preparation**



The general workflow for preparing a dose of **Infigratinib Phosphate** is outlined below. Adherence to this sequence ensures proper dissolution and a homogenous final product for administration.



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